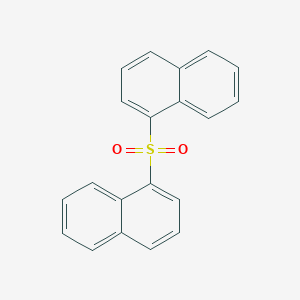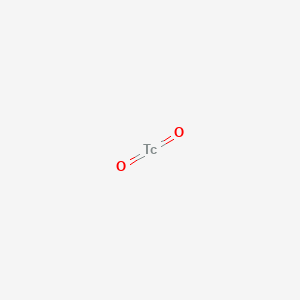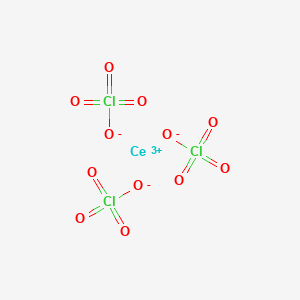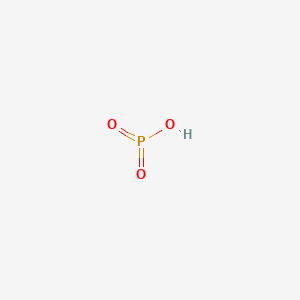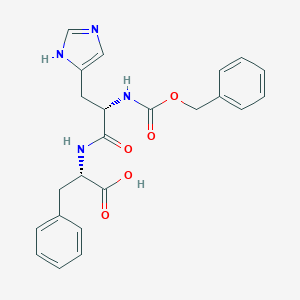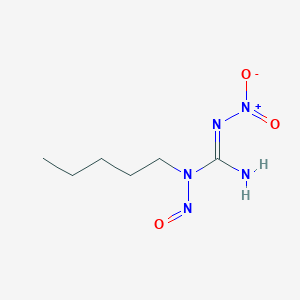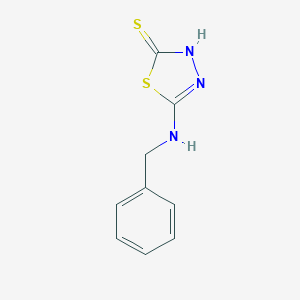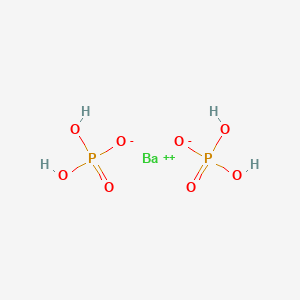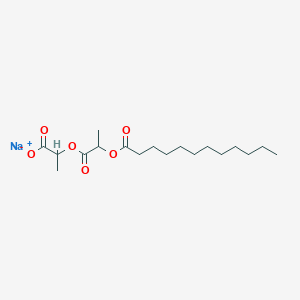
Decahydro-4a,8a-butanonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decahydro-4a,8a-butanonaphthalene, also known as decalin, is a bicyclic organic compound with the chemical formula C10H18. It is a colorless liquid with a mild odor and is widely used in various scientific research applications. Decalin is a versatile compound that has been used in the synthesis of various organic compounds and as a solvent in chromatography and spectroscopy.
Mécanisme D'action
The mechanism of action of Decahydro-4a,8a-butanonaphthalene is not fully understood. However, it is known to interact with various receptors in the body, including the GABA(A) receptor, which is involved in the regulation of anxiety and stress.
Effets Biochimiques Et Physiologiques
Decalin has been shown to have various biochemical and physiological effects. It has been shown to have anxiolytic and sedative effects in animal models. It has also been shown to have anticonvulsant and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
Decalin has several advantages as a solvent in laboratory experiments. It has a low viscosity, low surface tension, and low volatility, making it an ideal solvent for high-performance liquid chromatography (HPLC) and gas chromatography (GC). However, it has limitations in terms of its solubility, and it may not be suitable for some types of experiments.
Orientations Futures
There are several future directions for the use of Decahydro-4a,8a-butanonaphthalene in scientific research. One area of interest is the development of new synthetic routes for Decahydro-4a,8a-butanonaphthalene and its derivatives. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases, including anxiety and epilepsy. Additionally, the use of Decahydro-4a,8a-butanonaphthalene in the development of new materials, such as polymers and coatings, is an area of active research.
Méthodes De Synthèse
Decalin can be synthesized through various methods, including hydrogenation of naphthalene, catalytic hydrogenation of cyclohexene, and dehydrogenation of Decahydro-4a,8a-butanonaphthalene hydrate. The most common method of synthesis is the hydrogenation of naphthalene, which involves the reaction of naphthalene with hydrogen gas in the presence of a catalyst such as platinum or palladium.
Applications De Recherche Scientifique
Decalin has been widely used in scientific research for its unique properties. It is commonly used as a solvent in various chromatographic and spectroscopic techniques. It is also used in the synthesis of various organic compounds, including polymers, fragrances, and pharmaceuticals.
Propriétés
Numéro CAS |
13755-04-9 |
|---|---|
Nom du produit |
Decahydro-4a,8a-butanonaphthalene |
Formule moléculaire |
C14H24 |
Poids moléculaire |
192.34 g/mol |
Nom IUPAC |
tricyclo[4.4.4.01,6]tetradecane |
InChI |
InChI=1S/C14H24/c1-2-8-14-11-5-3-9-13(14,7-1)10-4-6-12-14/h1-12H2 |
Clé InChI |
PIERXQMAQYMRFU-UHFFFAOYSA-N |
SMILES |
C1CCC23CCCCC2(C1)CCCC3 |
SMILES canonique |
C1CCC23CCCCC2(C1)CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



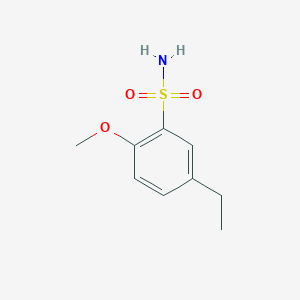
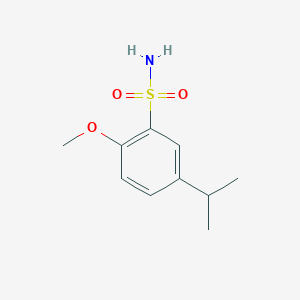
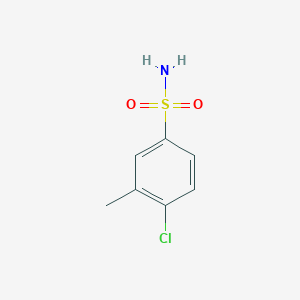
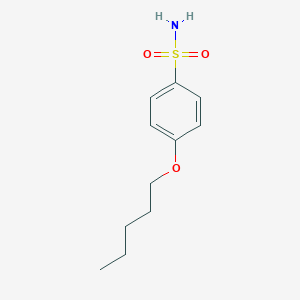
![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)
